molecular formula C7H6F3NO3S B14062676 3-Hydroxy-2-(trifluoromethyl)benzenesulfonamide

3-Hydroxy-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B14062676
M. Wt: 241.19 g/mol
InChI Key: GHMFXFLFZJDOBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C7H6F3NO3S. It is a derivative of benzenesulfonamide, featuring a trifluoromethyl group and a hydroxyl group on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of a suitable precursor, followed by sulfonamide formation and hydroxylation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using specialized reagents and catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

3-Hydroxy-2-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties.

Biological Activity

3-Hydroxy-2-(trifluoromethyl)benzenesulfonamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features:

  • A hydroxyl group (-OH) at the 3-position of the benzene ring.
  • A trifluoromethyl group (-CF₃) at the 2-position.
  • A sulfonamide functional group (-SO₂NH₂).

These structural components contribute to its unique chemical properties, enhancing lipophilicity and biological activity, which are critical for its interaction with biological targets .

The mechanism of action of this compound involves several key interactions:

  • Enhanced Membrane Penetration : The trifluoromethyl group increases the compound's ability to penetrate cell membranes due to its lipophilic nature .
  • Enzyme Inhibition : The sulfonamide moiety allows the compound to form hydrogen bonds with specific enzymes, particularly carbonic anhydrases, which play a crucial role in maintaining pH balance and fluid homeostasis .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown:

  • Inhibition of Bacterial Growth : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The anticancer properties of this compound have been investigated in several studies:

  • Cell Proliferation Inhibition : In vitro studies have shown that it can inhibit the proliferation of cancer cells, including breast cancer MDA-MB-231 cells. The compound induced apoptosis and enhanced caspase-3 activity, confirming its role as an apoptosis-inducing agent .

Study on Enzyme Inhibition

A study focused on the inhibitory effects of this compound on carbonic anhydrases revealed:

  • IC₅₀ Values : The compound exhibited IC₅₀ values in the low micromolar range, indicating potent inhibition .

Anticancer Research

In a notable study involving breast cancer cells:

  • Caspase Activation : The compound increased caspase-3 activity by 1.33–1.57 times at concentrations around 10 µM, leading to significant morphological changes indicative of apoptosis .

Data Tables

Biological Activity Effect Observed Concentration
Antimicrobial ActivityInhibition of growthVarious strains
Apoptosis InductionIncreased caspase-3 activity10 µM
Enzyme InhibitionIC₅₀ valuesLow micromolar range

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-Hydroxy-2-(trifluoromethyl)benzenesulfonamide, and how can intermediates be optimized for yield?

Methodological Answer: The synthesis typically involves sulfonation of a trifluoromethyl-substituted benzene derivative followed by hydroxylation. A common approach is:

Sulfonation: React 2-(trifluoromethyl)phenol with chlorosulfonic acid to form the sulfonyl chloride intermediate.

Amination: Treat the intermediate with aqueous ammonia to yield the sulfonamide.

Hydroxylation: Introduce the hydroxyl group via electrophilic substitution or catalytic oxidation.
Optimization Tips:

  • Use anhydrous conditions during sulfonation to minimize side reactions.
  • Control reaction temperature (0–5°C) to prevent over-sulfonation.
  • Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to improve yield .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm the trifluoromethyl group (-CF3_3) and hydroxyl (-OH) positions. 19F^{19}F-NMR is critical due to the strong electron-withdrawing nature of CF3_3 .
  • IR Spectroscopy: Identify sulfonamide S=O stretches (~1350 cm1^{-1}) and hydroxyl O-H stretches (~3200 cm1^{-1}) .
  • X-ray Crystallography: Refine crystal structures using SHELXL for precise determination of bond angles and hydrogen-bonding networks. High-resolution data (>1.0 Å) is recommended to resolve CF3_3 group geometry .

Q. How does the hydroxyl group influence the compound’s solubility and reactivity?

Methodological Answer: The hydroxyl group enhances solubility in polar solvents (e.g., DMSO, methanol) via hydrogen bonding. Reactivity is modulated through:

  • Acidity: The -OH group (pKa ~9–10) can deprotonate under basic conditions, forming a nucleophilic phenoxide ion.
  • Coordination Chemistry: Acts as a ligand for metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}), forming complexes characterized by UV-Vis and ESR spectroscopy .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s electronic structure and biological interactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of CF3_3 and charge distribution. Software like Gaussian or ORCA can model substituent impacts on reactivity .
  • Molecular Docking: Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2). The sulfonamide group often participates in hydrogen bonding with active-site residues, similar to Celecoxib .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?

Methodological Answer:

  • Cross-Validation: Compare X-ray-derived bond lengths/angles with DFT-optimized geometries. Discrepancies in CF3_3 group orientation may arise from crystal packing forces.
  • Dynamic NMR: Resolve rotational barriers of the sulfonamide group in solution, which may differ from static crystal structures .

Q. How does this compound interact with biological targets, and what assays validate its mechanism?

Methodological Answer:

  • Enzyme Inhibition Assays: Test inhibition of carbonic anhydrase or COX-2 using fluorometric assays. The sulfonamide moiety binds Zn2+^{2+} in carbonic anhydrase active sites.
  • Kinetic Studies: Measure IC50_{50} values and analyze inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
  • Cellular Uptake: Use fluorescence tagging (e.g., dansyl chloride) to track intracellular localization in cell lines .

Q. What are the challenges in synthesizing derivatives with modified trifluoromethyl or hydroxyl groups?

Methodological Answer:

  • CF3_3 Stability: Avoid nucleophilic substitution of CF3_3 by using mild reagents (e.g., KF in polar aprotic solvents).
  • Selective Hydroxylation: Protect the sulfonamide group with tert-butyldimethylsilyl (TBS) before introducing hydroxyl groups via directed ortho-metalation .

Properties

Molecular Formula

C7H6F3NO3S

Molecular Weight

241.19 g/mol

IUPAC Name

3-hydroxy-2-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C7H6F3NO3S/c8-7(9,10)6-4(12)2-1-3-5(6)15(11,13)14/h1-3,12H,(H2,11,13,14)

InChI Key

GHMFXFLFZJDOBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)N)C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.